(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol
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Description
(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.
Starting Materials
3-methyl-1,2,3,4-tetrahydropyridine, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Acetic anhydride, Sulfuric acid, Sodium sulfate
Reaction
Step 1: 3-methyl-1,2,3,4-tetrahydropyridine is reacted with sodium borohydride in methanol to yield (3-methyl-1,2,3,4-tetrahydropyridin-4-yl)methanol., Step 2: (3-methyl-1,2,3,4-tetrahydropyridin-4-yl)methanol is treated with hydrochloric acid to form the corresponding hydrochloride salt., Step 3: The hydrochloride salt is then treated with sodium hydroxide to liberate the free base., Step 4: The free base is then reacted with acetic anhydride in the presence of sulfuric acid to form the corresponding acetate ester., Step 5: The acetate ester is then hydrolyzed with sodium hydroxide to yield (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol., Step 6: The product is purified by recrystallization from a suitable solvent and dried to obtain the final product.
properties
IUPAC Name |
(3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8-3-5-9(7-11)4-2-6-10(8)9/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGRAHITDBJVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(N1CCC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol |
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